molecular formula C30H31NO3 B563559 1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine CAS No. 1217253-68-3

1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

Cat. No. B563559
M. Wt: 458.613
InChI Key: DTOJSAUUVSMJBP-LUYBHUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains a benzyl group (a phenyl group attached to a CH2), a piperidine ring (a six-membered ring with one nitrogen atom), and an indanone structure (a bicyclic compound that consists of a cyclopentane ring fused with a phenyl group, with a ketone functional group) which is substituted with methoxy and benzyloxy groups .

Scientific Research Applications

Acetylcholinesterase Inhibition for Alzheimer's Disease

Studies on compounds closely related to "1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine" have demonstrated significant potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE). This enzyme's inhibition is a key therapeutic strategy for increasing central cholinergic activity, thereby improving cognitive functions in Alzheimer's patients. The kinetic study comparing E2020 (Donepezil) and its derivatives highlighted its potent inhibitory effect on AChE, suggesting its efficacy in treating senile dementia of the Alzheimer type (Nochi, Asakawa, & Sato, 1995).

Synthetic Methodologies and Improvements

Synthetic methodologies for related compounds have been developed to facilitate the study of pharmacokinetic profiles and to improve synthesis for industrial-scale production. One study detailed the synthesis from 5,6-dimethoxy[2-14C]-1-indanone as the labelled starting material, aiming at studying the pharmacokinetic profiles of E2020 (Iimura, Mishima, & Sugimoto, 1989). Another research focused on improving the synthetic method to enhance yield and simplify the production process, indicating its feasibility for large-scale manufacturing (Lan Zhi-yin, 2004).

Chiral Separation and Molecular Analysis

Chiral separation techniques for E2020 and its plausible metabolites in plasma were developed, emphasizing the importance of the molecular structure in therapeutic efficacy and metabolic stability. The use of avidin columns for chiral separation and the determination of enantiomers' levels in plasma highlight the compound's pharmacokinetic analysis and its enantiomeric purity's impact on biological activity (Oda et al., 1992).

properties

IUPAC Name

(2Z)-6-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methylidene]-5-phenylmethoxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-/i2D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOJSAUUVSMJBP-LUYBHUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)/C=C\3/CC4=CC(=C(C=C4C3=O)OC)OCC5=CC=CC=C5)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

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